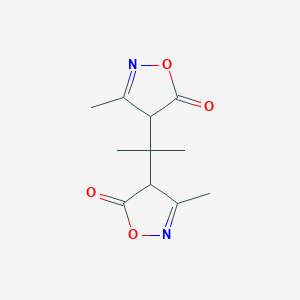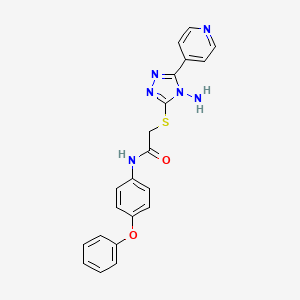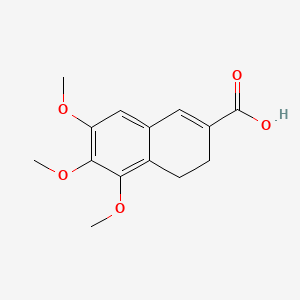
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol . This compound is characterized by its three methoxy groups attached to a naphthalene ring, which is partially hydrogenated. It is known for its applications in various fields, including chemistry and biology.
Preparation Methods
The synthesis of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7-trimethoxy-1-tetralone.
Reaction Conditions: The key steps involve the reduction of the ketone group to form the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production: Industrial production methods may involve catalytic hydrogenation and oxidation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the ERK (Extracellular Signal-Regulated Kinase) pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid can be compared with other similar compounds:
Properties
CAS No. |
69791-82-8 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
QJWPWKFTQLFTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=CC2=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


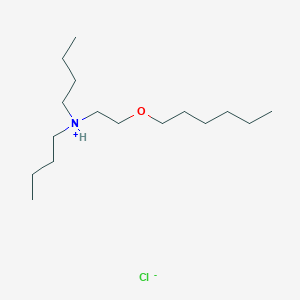

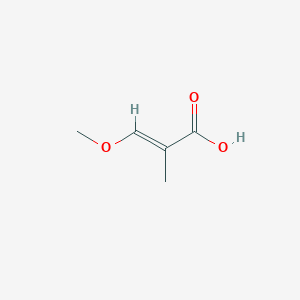
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
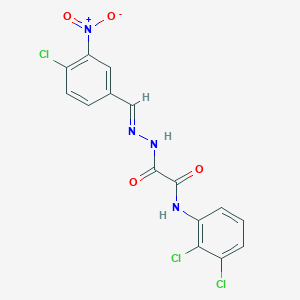
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

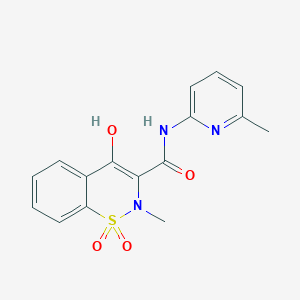
![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)
